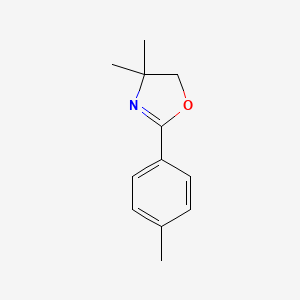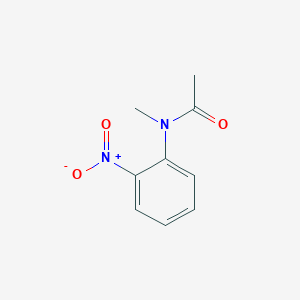
4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole
概要
説明
“4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole” is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole” would consist of an oxazole ring attached to a phenyl ring at the 2-position and two methyl groups at the 4,4-positions of the oxazole ring .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, ring-opening reactions, and reactions at the exocyclic double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole” would depend on its specific structure. In general, oxazoles are stable compounds that are resistant to reduction and oxidation .科学的研究の応用
Polymer Functionalization and Synthesis
Chain-end Functionalization of Polymers : The novel syntheses of oxazole derivatives, including 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole, have been explored for the chain-end functionalization of polymers. This approach enables the synthesis of ω-oxazolyl polystyrene with potential applications in the development of aromatic carboxyl chain-end functionalized polystyrene, which could be useful in creating advanced polymeric materials with specific end-group functionalities (Summers & Quirk, 1996).
Synthesis of Functionalized Polymers : The use of 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in atom transfer radical polymerization (ATRP) reactions has been reported for the syntheses of oxazolyl functionalized polymers. This methodology allows for the precise control over polymer architecture and the introduction of functional groups, which is crucial for the development of polymers with tailored properties for specific applications (Summers, Maseko, & Summers, 2013).
Organic Synthesis and Materials Science
Oxazole Derivatives as Building Blocks : Oxazole derivatives, including those related to 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole, have been utilized as building blocks in the synthesis of various organic compounds. These compounds have applications ranging from the development of new synthetic routes to the exploration of their potential as intermediates in the synthesis of complex molecules (Shapiro, 1993).
Nonlinear Optical Properties : The synthesis and study of nonlinear optical properties of oxazole derivatives have been investigated, with a focus on understanding their potential applications in photonics and electronics. These studies highlight the significance of oxazole compounds in the development of materials with enhanced optical properties for use in various technological applications (Murthy et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-4-6-10(7-5-9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKROYGEIXIACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(CO2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395158 | |
| Record name | 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |
CAS RN |
79568-30-2 | |
| Record name | 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)







![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)


